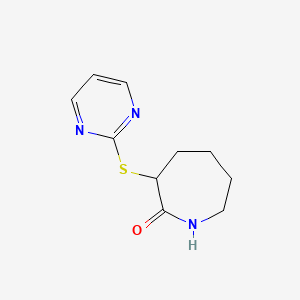

3-Pyrimidin-2-ylsulfanylazepan-2-one

Description

Properties

IUPAC Name |

3-pyrimidin-2-ylsulfanylazepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c14-9-8(4-1-2-5-11-9)15-10-12-6-3-7-13-10/h3,6-8H,1-2,4-5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJWROPZMXEVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)SC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrimidin-2-ylsulfanylazepan-2-one typically involves the reaction of a pyrimidine derivative with an azepane derivative in the presence of a sulfur source. One common method involves the use of thiourea as the sulfur source, which reacts with the pyrimidine and azepane derivatives under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Pyrimidin-2-ylsulfanylazepan-2-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with sulfur-containing reagents. Its derivatives have been explored for their potential as building blocks in the synthesis of more complex heterocyclic compounds, which are crucial in developing new pharmaceuticals.

Biological Applications

1. Enzyme Inhibition

3-Pyrimidin-2-ylsulfanylazepan-2-one has been investigated for its potential as an enzyme inhibitor. The compound's structure suggests that it may interact with specific enzymes critical in metabolic pathways, making it a candidate for further studies in drug discovery.

2. Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

3. Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism may involve modulating neurotransmitter systems or reducing oxidative stress within neuronal cells .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of CYP enzymes involved in drug metabolism, suggesting implications for pharmacokinetics. |

| Study 3 | Neuroprotection | Showed promise in reducing neuronal cell death in models of oxidative stress-induced injury. |

These studies highlight the compound's versatility and potential applications across various therapeutic areas.

Mechanism of Action

The mechanism of action of 3-Pyrimidin-2-ylsulfanylazepan-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfur atom in the compound can form strong interactions with metal ions or other electrophilic centers, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential therapeutic applications.

Pyrido[2,3-d]pyrimidine: Known for its biological activity and therapeutic potential.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its anticancer properties.

Uniqueness

3-Pyrimidin-2-ylsulfanylazepan-2-one is unique due to the presence of both a pyrimidine ring and an azepane ring connected through a sulfur atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-Pyrimidin-2-ylsulfanylazepan-2-one, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React azepan-2-one derivatives with 2-mercaptopyrimidine under basic conditions (e.g., K₂CO₃ in DMF) at 80–120°C. Monitor progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:1) .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reactants. For example, increasing equivalents of 2-mercaptopyrimidine (1.2–1.5 eq) improves yield by reducing side products.

- Purification : Use column chromatography (silica gel, eluent gradient 5–20% methanol/dichloromethane) followed by recrystallization (ethanol/water) to achieve ≥95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodology :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm azepanone ring protons (δ 3.5–4.5 ppm for NH and CH₂ groups) and pyrimidine aromatic protons (δ 8.0–8.5 ppm) .

- HRMS : Verify molecular ion peak (expected m/z ≈ 250.08 for C₁₀H₁₄N₃OS⁺).

- Purity assessment :

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~6.2 minutes. Aim for ≥97% purity, comparable to commercial pyrimidinyl standards .

- Melting point : Compare observed mp (e.g., 99.5–101.5°C for analogous compounds) with literature values to detect impurities .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize derivatives with binding energies ≤ -8.0 kcal/mol .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. A smaller gap (<4 eV) suggests higher electrophilic/nucleophilic activity.

- Validation : Cross-reference computational results with in vitro assays (e.g., DPPH radical scavenging for antioxidant activity) to refine models .

Q. How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish azepanone NH from pyrimidine CH groups) .

- X-ray crystallography : Resolve ambiguous connectivity (e.g., sulfur-pyrimidine vs. nitrogen-pyrimidine bonding) for crystalline derivatives.

- Control experiments : Synthesize intermediates (e.g., 3-aminopyrimidine) to isolate spectral contributions of individual moieties .

Q. What experimental approaches are used to investigate the biological mechanism of this compound?

- Methodology :

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., phospholipase A₂ for anti-inflammatory pathways) using fluorogenic substrates.

- Gene expression profiling : Apply qPCR or RNA-seq to identify upregulated/downregulated genes (e.g., IL-6, TNF-α) in treated cell lines.

- Metabolomics : Track metabolic perturbations (e.g., arachidonic acid pathways) via LC-MS to map mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.